![molecular formula C16H14Br2 B3025303 4,16-二溴[2.2]对二环芳烃 CAS No. 96392-77-7](/img/structure/B3025303.png)
4,16-二溴[2.2]对二环芳烃
描述
4,16-Dibromo[2.2]paracyclophane is a chemical compound with the molecular formula C16H14Br2 . It is a white crystalline powder and is considered to be 98% pure . The molecular weight of this compound is 366.1 g/mol .
Synthesis Analysis
The synthesis of a three-dimensional conjugated oligoelectrolyte (COE) bearing a [2.2]paracyclophane unit (COE2-3-pCp) was achieved using 4,16-Dibromo[2.2]paracyclophane as the key starting material . The compound was converted into another form by using s-BuLi, followed by the addition of N,N-dimethylformamide (DMF) .Molecular Structure Analysis
An x-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .Physical And Chemical Properties Analysis
4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It has a melting point range of 245.0-252.0°C . The molecular weight of this compound is 366.1 g/mol .科学研究应用
分子结构和位阻应变分析
研究了4,16-二溴[2.2]对二环芳烃的分子结构,以了解由位阻应变引起的几何畸变。引入庞大的卤素原子并不会显著增加苯环之间的位阻斥力。然而,卤素原子的极性导致偶极-偶极吸引,略微改变了苯环彼此之间的接近程度以及卤素原子(Lindeman, Struchkov, & Guryshev, 1986)。
化学合成和反应性
4,16-二溴[2.2]对二环芳烃已被用于合成新型芳香三溴化物,这对于理解取代基在竞争性单溴化反应中的定向效应至关重要。这有助于预测涉及类似化合物反应的结果(Nikanorov 等,1992)。
含氮基团的功能化
已经开发出具有含氮基团的4,16-二溴[2.2]对二环芳烃的功能化衍生物。这些衍生物用作创建各种环芳烃化合物的中间体,在材料科学和有机合成中具有潜在应用(Hopf, Narayanan, & Jones, 2015)。
电子性质和聚合物化学
已经研究了[2.2]对二环芳烃(包括4,16-二溴[2.2]对二环芳烃等衍生物)的电子性质,以了解它们在聚合物化学和材料科学中的潜在应用。由于其独特的结构构型,这些化合物具有有趣的生物学、光物理和光电性质(Hopf, 2008)。
作用机制
Target of Action
4,16-Dibromo[2.2]paracyclophane is a derivative of [2.2]paracyclophane It’s known that derivatives of [22]paracyclophane are of interest due to their pronounced steric strain, which plays a key role in their synthesis and reactivity .
Mode of Action
The mode of action of 4,16-Dibromo[2.2]paracyclophane is primarily attributed to its unique molecular structure. The strain of [2.2]paracyclophanes results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . Instead, the polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .
Biochemical Pathways
The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that [22]paracyclophanes and their derivatives can introduce more lipid disorder with a higher extent of membrane thinning .
Result of Action
4,16-Dibromo[2.2]paracyclophane introduces more lipid disorder with a higher extent of membrane thinning . It also exhibits a higher MIC (Minimum Inhibitory Concentration) towards E. coli K12 and yeast, while maintaining similar levels of membrane permeabilization .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and working in a well-ventilated area is recommended .
未来方向
The findings suggest a new design of COEs as biocompatible cell permeabilizers . Planar chiral [2.2]paracyclophane-based ligands and employment of such enantiopure representative ligands to facilitate selective transformation of prochiral or racemic substances into enantiopure products are rarely explored . This suggests potential future directions in the field of asymmetric synthesis and materials .
生化分析
Biochemical Properties
4,16-Dibromo[2.2]paracyclophane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4,16-Dibromo[2.2]paracyclophane to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of 4,16-Dibromo[2.2]paracyclophane on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4,16-Dibromo[2.2]paracyclophane can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 4,16-Dibromo[2.2]paracyclophane exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 4,16-Dibromo[2.2]paracyclophane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,16-Dibromo[2.2]paracyclophane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,16-Dibromo[2.2]paracyclophane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 4,16-Dibromo[2.2]paracyclophane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
4,16-Dibromo[2.2]paracyclophane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in the levels of key metabolic intermediates .
Transport and Distribution
The transport and distribution of 4,16-Dibromo[2.2]paracyclophane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function. For example, 4,16-Dibromo[2.2]paracyclophane has been found to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4,16-Dibromo[2.2]paracyclophane is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, 4,16-Dibromo[2.2]paracyclophane can interact with nuclear proteins, influencing gene expression and cellular responses .
属性
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-18-6, 23927-40-4 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


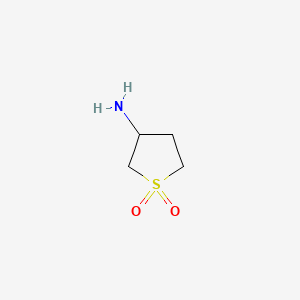

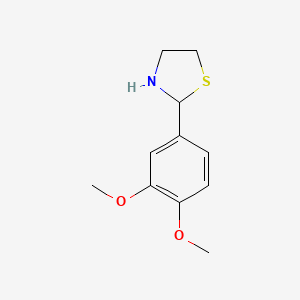
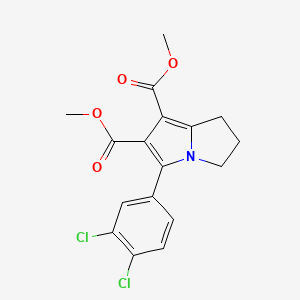
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)
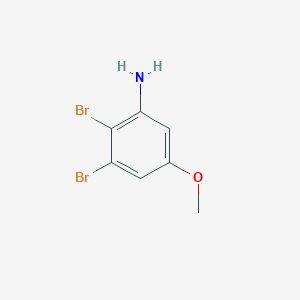

![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)
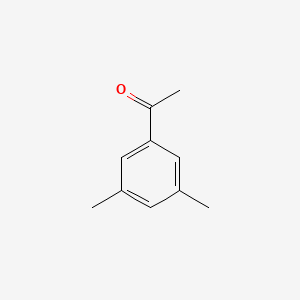

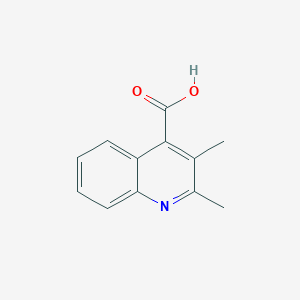
![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)


